![molecular formula C13H21N7O2 B2712628 N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1351613-37-0](/img/structure/B2712628.png)
N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of triazolopyrimidines, which are heterocyclic compounds containing a triazole ring fused with a pyrimidine ring . Triazolopyrimidines have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthesis Analysis
While the specific synthesis of this compound is not available, triazolopyrimidines can generally be synthesized via reactions involving hydrazonoyl halides and other reagents . The exact method would depend on the specific substituents on the triazolopyrimidine ring.Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions depending on their substituents and reaction conditions. They can participate in reactions such as cyclization, condensation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine and its derivatives have been explored in the synthesis of various triazole compounds. Bektaş et al. (2007) demonstrated the synthesis of similar triazole derivatives and their potential antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Method for Synthesis
Gazizov et al. (2019) discussed a method for synthesizing azolo[1,5-a]pyrimidin-7-amines, which is relevant to the structure of this compound. Their study highlights the condensation reactions involving aminoazoles, which is a crucial step in the synthesis of such compounds (Gazizov et al., 2019).
Antihypertensive Agents
Research by Bayomi et al. (1999) involved synthesizing a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which bear a resemblance to the chemical structure . These compounds were tested for their antihypertensive activity, indicating the potential therapeutic applications of similar compounds (Bayomi et al., 1999).
Antitumor and Antimicrobial Activities
The work by Riyadh (2011) on N-arylpyrazole-containing enaminones, which involved reactions with heterocyclic amines to yield compounds like [1,2,4]triazolo[4,3-a]pyrimidines, sheds light on the potential of similar compounds in antitumor and antimicrobial applications (Riyadh, 2011).
Antimicrobial Activity of Triazolo[1,5-a]Pyrimidine Derivatives
Prajapati et al. (2014) synthesized a series of triazolo[1,5-a]pyrimidine derivatives from morpholinone amine, highlighting their antimicrobial activity. This study indicates the effectiveness of such compounds against various microbial strains, suggesting the relevance of similar triazolo[1,5-a]pyrimidines in antimicrobial research (Prajapati et al., 2014).
Synthesis in Supercritical Carbon Dioxide
Baklykov et al. (2019) discussed the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a compound related to this compound, in supercritical carbon dioxide. This method represents an innovative approach to synthesizing triazolo-pyrimidines, potentially offering a more environmentally friendly and efficient synthesis route (Baklykov et al., 2019).
Mécanisme D'action
Target of Action
The primary target of N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from entering the S phase and thus inhibiting DNA replication .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth . This is achieved through the induction of cell cycle arrest, which prevents the cells from proliferating .
Orientations Futures
Propriétés
IUPAC Name |
N-(3-ethoxypropyl)-7-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O2/c1-2-21-7-3-4-14-13-15-11-10(17-19-18-11)12(16-13)20-5-8-22-9-6-20/h2-9H2,1H3,(H2,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVBZWLHWCQLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=NNN=C2C(=N1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


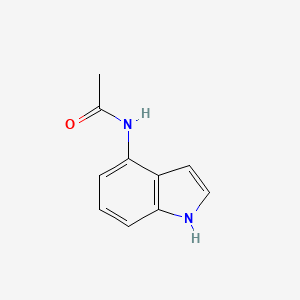
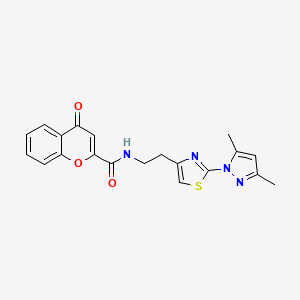
![(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)
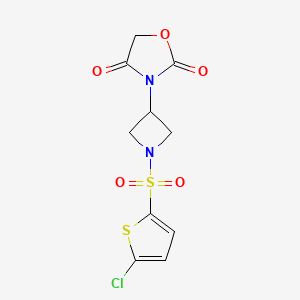
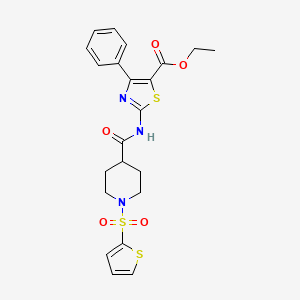

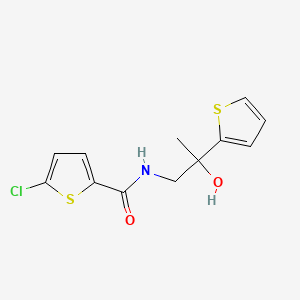
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)
![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)
![N-[3-[(2-Chloroacetyl)amino]phenyl]furan-3-carboxamide](/img/structure/B2712566.png)

![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)